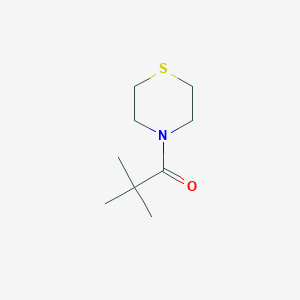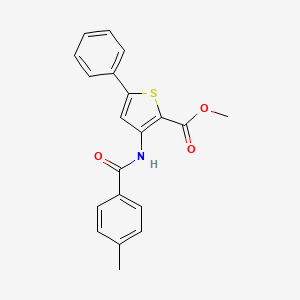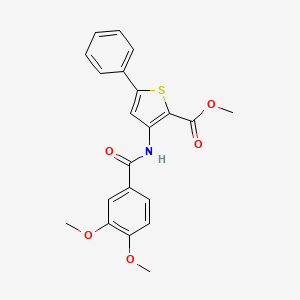![molecular formula C13H9F2N3OS B6523403 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide CAS No. 863587-04-6](/img/structure/B6523403.png)
3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Thiazoles, including imidazo[2,1-b][1,3]thiazole, are heterocyclic organic compounds that have been associated with a wide variety of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis details for “this compound” are not available, related imidazo[2,1-b][1,3]thiazole-based chalcone derivatives have been synthesized and tested for their anticancer activities . The synthesis process typically involves the creation of a series of arylidenehydrazide compounds .科学的研究の応用
DFITB has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. For example, DFITB has been used as a tool to study the effects of protein-protein interactions in the context of cell signaling and receptor-ligand interactions. It has also been used to study the effects of small molecule inhibitors on the activity of enzymes and receptors. Additionally, DFITB has been used to study the effects of drugs on the central nervous system.
作用機序
Target of Action
Compounds with similar structures, such as indole-derived imidazo[2,1-b][1,3,4]thiadiazoles, have been found to exhibit high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes . For instance, some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been found to exhibit potent anticancer activity .
Biochemical Pathways
Compounds with similar structures, such as indole-derived imidazo[2,1-b][1,3,4]thiadiazoles, have been found to affect various biological pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
実験室実験の利点と制限
The use of DFITB in lab experiments has a number of advantages. First, it is a relatively inexpensive compound and is readily available from chemical suppliers. Second, it can be used in a variety of different experimental systems and can be used to study a wide range of biological processes. Finally, it is relatively easy to synthesize and can be used in a wide range of concentrations.
However, there are also some limitations to using DFITB in lab experiments. For example, it can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in the experimental system. Additionally, the effects of DFITB can vary depending on the experimental conditions, making it difficult to accurately predict the effects of the compound.
将来の方向性
The potential future directions for research using DFITB are numerous. For example, further research could be done to better understand the mechanism of action of the compound and to determine how it can be used to modulate the activity of different proteins. Additionally, further research could be done to determine the effects of DFITB on different biological systems and to better understand its potential therapeutic applications. Finally, further research could be done to determine the optimal conditions for synthesizing and using DFITB in lab experiments.
合成法
The synthesis of DFITB begins with the reaction of 3,4-difluorobenzonitrile with ethyl 3-imidazol-2-thiocarboxylate to form 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide. This reaction is typically carried out in an inert atmosphere at a temperature of about 100°C. The reaction is then followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. The resulting solution is then heated to a temperature of about 140°C for several hours. The reaction is then quenched with an acid, such as hydrochloric acid, to yield the desired product.
生化学分析
Biochemical Properties
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to bind to specific protein targets, modulating their activity and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, influencing cellular responses such as growth, survival, and differentiation. Furthermore, this compound has been reported to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For instance, it has been shown to bind to the active site of certain kinases, inhibiting their catalytic activity and thereby modulating cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in gene expression, leading to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the pharmacokinetics and overall bioavailability of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream, affecting its bioavailability and tissue distribution. These transport and distribution mechanisms are critical determinants of the compound’s pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization of this compound is therefore a key factor in determining its biochemical and cellular outcomes .
特性
IUPAC Name |
3,4-difluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3OS/c14-10-2-1-8(5-11(10)15)12(19)16-6-9-7-18-3-4-20-13(18)17-9/h1-5,7H,6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJZGXLCSGYHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CN3C=CSC3=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)